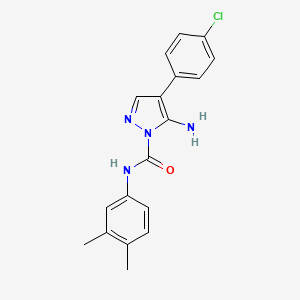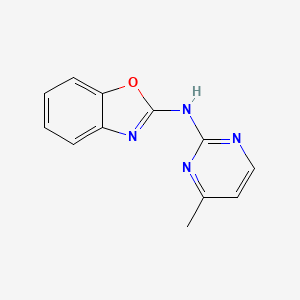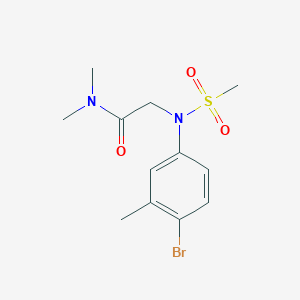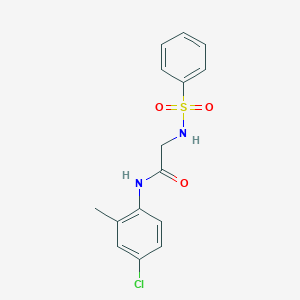
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide, also known as ACPD, is a chemical compound that has been widely used in scientific research for its interesting properties. This compound is a pyrazole derivative and has been synthesized through various methods.
作用機序
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide acts as an agonist of group I mGluRs, specifically mGluR1 and mGluR5. These receptors are G protein-coupled receptors that modulate the release of neurotransmitters such as glutamate. Activation of mGluR1 and mGluR5 by 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide leads to the activation of intracellular signaling pathways, resulting in the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate, dopamine, and acetylcholine. 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has also been shown to modulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region involved in learning and memory. Additionally, 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide in lab experiments is its specificity for group I mGluRs. This allows researchers to study the function of these receptors without affecting other glutamate receptors. However, one of the limitations of using 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide is its short half-life, which requires frequent administration to maintain its effects.
将来の方向性
There are several future directions for the use of 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide in scientific research. One direction is the development of more potent and selective agonists of mGluRs. Another direction is the use of 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide in the development of novel therapeutics for neurodegenerative diseases. Additionally, 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide can be used to study the role of mGluRs in other physiological and pathological conditions, such as addiction and pain.
合成法
The synthesis of 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been reported through various methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethylaniline to form 4-chlorobenzoyl-3,4-dimethylaniline. This intermediate is then reacted with hydrazine hydrate to form 4-chlorobenzoyl-3,4-dimethylpyrazole. Finally, the amino group is introduced by reacting with ammonium carbonate to form 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide.
科学的研究の応用
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been extensively used in scientific research as a pharmacological tool to study the function of glutamate receptors. It is an agonist of group I metabotropic glutamate receptors (mGluRs) and has been used to study the role of these receptors in various physiological and pathological conditions. 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has also been used to study the role of mGluRs in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-3-8-15(9-12(11)2)22-18(24)23-17(20)16(10-21-23)13-4-6-14(19)7-5-13/h3-10H,20H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSSGHPITLRBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)


![N-[4-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5755593.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755594.png)
![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)


![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)
![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)